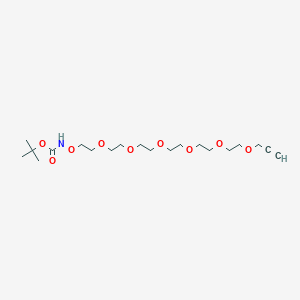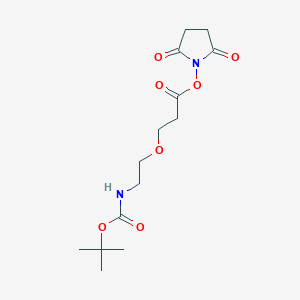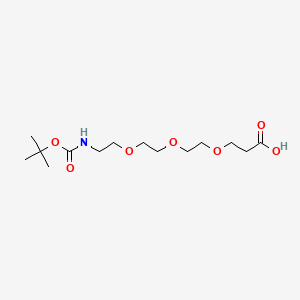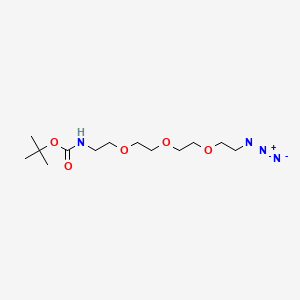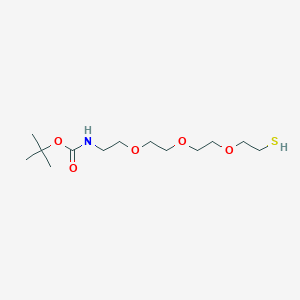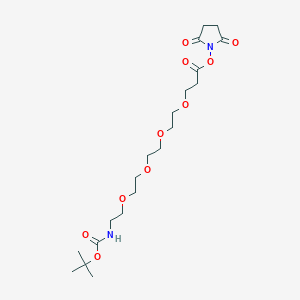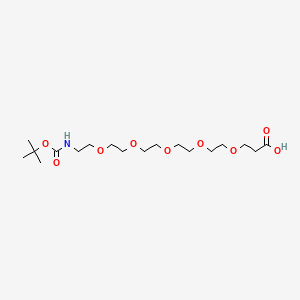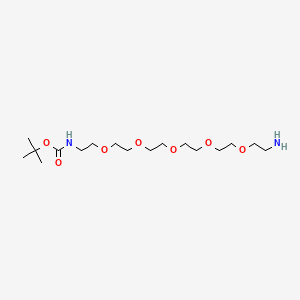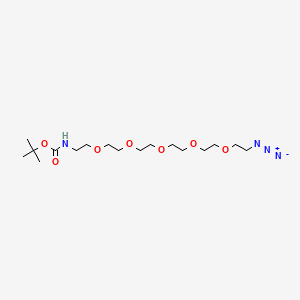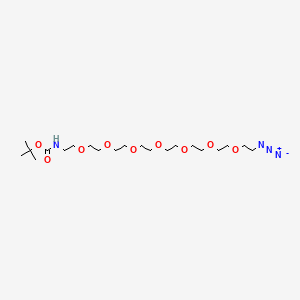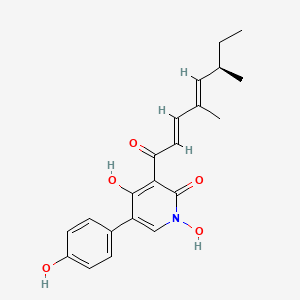
Tenellin
Übersicht
Beschreibung
Tenellin is a fungal metabolite found in Beauveria . It inhibits Mg2+, Ca2+, and Na+/K±ATPase activities in equine erythrocytes by 51%, 57%, and 74%, respectively, when used at a concentration of 200 μg/ml . This compound is cytotoxic to Sf9 and Sf21 insect cells with 50% cytotoxic concentration (CC50) values of 4.84 and 11.95 μM, respectively .
Synthesis Analysis
The biosynthesis of this compound involves the activation of the silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in the insect-pathogenic fungus Beauveria bassiana . A pathway-specific transcription factor, tenR, was identified, and the overexpression of tenR expanded the biosynthetic mechanism of 15-hydroxythis compound (15-HT) and its derivatives . A tandemly linked glycosyltransferase-methyltransferase gene pair located outside the tenS gene cluster was verified to mediate the rare and site-specific methylglucosylation of 15-HT at its N-OH residue .
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO5 . Its average mass is 369.411 Da and its monoisotopic mass is 369.157623 Da .
Physical And Chemical Properties Analysis
This compound has significant accumulation of iron–this compound complex in ferricrocin-deficient mutants of Beauveria bassiana . These mutants had significant accumulation of iron–this compound complex in their mycelia at 247–289 mg g−1 cell dry weight under iron-replete condition .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Entomopathologie
Tenellin wird von dem entomopathogenen Pilz Beauveria neobassiana produziert {svg_1}. Dieser Pilz ist bekannt für seine bioaktiven Sekundärmetabolite, die Anwendungen in der biologischen Schädlingsbekämpfung und bei Infektionskrankheiten haben {svg_2}. Die Produktion von this compound und seinen Derivaten durch diesen Pilz könnte potenziell zur Entwicklung von biologischen Schädlingsbekämpfungsmitteln verwendet werden {svg_3}.
Antibakterielle Eigenschaften
This compound und seine Derivate haben unterschiedliche antimikrobielle Aktivitäten gezeigt {svg_4}. So wurde festgestellt, dass sie die Biofilmbildung durch Staphylococcus aureus hemmen {svg_5}. Dies deutet darauf hin, dass this compound zur Entwicklung neuer antimikrobieller Mittel verwendet werden könnte {svg_6}.
Zytotoxische Aktivitäten
This compound hat eine potente zytotoxische Aktivität gegen getestete Zelllinien gezeigt {svg_7}. Dies deutet darauf hin, dass es potenziell in der Krebsforschung und -behandlung eingesetzt werden könnte {svg_8}.
Eisenchelatisierung
This compound wirkt als Eisenchelatbildner und verhindert die durch Eisen erzeugte Toxizität von reaktiven Sauerstoffspezies in Beauveria bassiana {svg_9}. Dies deutet darauf hin, dass this compound zur Entwicklung von Behandlungen für Erkrankungen im Zusammenhang mit Eisenüberladung eingesetzt werden könnte {svg_10}.
Management von oxidativem Stress
Die Produktion von this compound und des Eisen-Tenellin-Komplexes steigt bei Ferricrocin-defizienten Mutanten von Beauveria bassiana signifikant an {svg_11}. Dieser unerwartete Zusammenhang zwischen Ferricrocin und this compound-Biosynthese könnte eine Überlebensstrategie bei Eisen-vermitteltem oxidativem Stress darstellen {svg_12}. Dies deutet auf potenzielle Anwendungen von this compound im Management von oxidativem Stress hin {svg_13}.
Intrazelluläres Siderophor
This compound bildet in Abwesenheit von Ferricrocin einen 3:1-Komplex mit Eisen {svg_14}. Dies deutet darauf hin, dass this compound als intrazelluläres Siderophor dienen könnte, das zur Eisenspeicherung beiträgt {svg_15}. Dies könnte Auswirkungen auf die Entwicklung von Behandlungen für Erkrankungen im Zusammenhang mit Eisenhomöostase haben {svg_16}.
Wirkmechanismus
Target of Action
Tenellin, a secondary metabolite produced by the entomopathogenic fungus Beauveria neobassiana , primarily targets Staphylococcus aureus . It exhibits potent antibiofilm activity, disrupting the formation of bacterial biofilms .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to inert or living surfaces. By disrupting this structure, this compound prevents the bacteria from establishing a protective environment, making them more susceptible to antimicrobial agents .
Biochemical Pathways
It’s known that this compound and its derivatives have varying antibiofilm and cytotoxic effects . This suggests that this compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that this compound is produced by the fermentation of beauveria neobassiana in a liquid medium
Result of Action
This compound demonstrates potent cytotoxic activity against all tested cell lines . This suggests that this compound may induce cell death or inhibit cell proliferation, leading to its cytotoxic effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is produced by Beauveria neobassiana, a fungus that thrives in various environments . The production of this compound may therefore be influenced by factors such as temperature, humidity, and nutrient availability. Additionally, this compound has been shown to chelate and sequester iron, which could benefit the producing fungus to compete for different niches .
Zukünftige Richtungen
The biological activities of the tenellins have been neglected in the past, but recent studies could provide a good starting point to establish more concise structure-activity relationships in the near future . Both tenellin and 15-HT can chelate iron, which could benefit B. bassiana to outcompete M. robertsii in cocultures and to adapt to iron-replete and -depleted conditions . This study advances the biosynthetic mechanism and chemical ecology of 2-pyridones .
Eigenschaften
IUPAC Name |
3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFBSBOFKWHSL-UCFWAISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53823-15-7 | |
| Record name | Tenellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



